Tributyl(methyl)phosphonium dimethyl phosphate

Description

BenchChem offers high-quality Tributyl(methyl)phosphonium dimethyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(methyl)phosphonium dimethyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl phosphate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYBCGXPCFFNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-88-9 | |

| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of chemical sciences and pharmaceutical development, the exploration of novel materials with unique properties is paramount. Ionic liquids (ILs), with their distinct characteristics such as low volatility, high thermal stability, and tunable solvency, have emerged as a class of compounds with immense potential. Among these, Tributyl(methyl)phosphonium dimethyl phosphate ([P(CH₃)(C₄H₉)₃][(CH₃O)₂PO₂]) stands out as a versatile phosphonium-based ionic liquid. This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical and chemical properties, a detailed synthesis protocol, and a survey of the current and potential applications of this remarkable compound. Our objective is to furnish the scientific community with a foundational document that is not only informative but also serves as a practical resource for laboratory work and innovative research endeavors.

Physicochemical Properties

Tributyl(methyl)phosphonium dimethyl phosphate is a quaternary phosphonium salt existing as a colorless to light yellow liquid at room temperature.[1] Its molecular structure, consisting of a phosphonium cation and a dimethyl phosphate anion, imparts a unique combination of properties that are detailed below.

General and Physical Properties

A summary of the key physical and chemical properties of Tributyl(methyl)phosphonium dimethyl phosphate is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 20445-88-9 | [1][2] |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [2] |

| Molecular Weight | 342.39 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 17 °C | [3][4] |

| Density | 1.04 g/mL (at unspecified temperature) | [3] |

| Purity | >95.0% (by titration) | [1] |

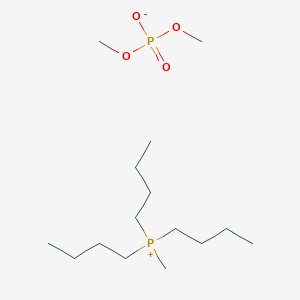

Molecular Structure

The molecular structure of Tributyl(methyl)phosphonium dimethyl phosphate is fundamental to understanding its chemical behavior.

Density and Viscosity

The density and viscosity of Tributyl(methyl)phosphonium dimethyl phosphate are critical parameters for its application, particularly in fluid dynamics and as a solvent. A recent study investigated these properties at different temperatures.[5]

| Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |

| 20 | Value not explicitly stated | Value not explicitly stated, but decrease noted |

| 40 | Value not explicitly stated | Value not explicitly stated, but decrease noted |

As the temperature increases, the dynamic viscosity of the ionic liquid decreases.[5] This behavior is typical for liquids and is an important consideration in process design and optimization.

Thermal Stability

Solubility

The dimethyl phosphate anion contributes to a higher polarity compared to dibutyl or diethyl phosphate anions, which in turn influences its solubility profile. This property enhances its compatibility with polar solvents.

Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate

The synthesis of Tributyl(methyl)phosphonium dimethyl phosphate is typically achieved through a two-step process: quaternization of tributylphosphine followed by anion exchange.[6]

Synthesis Workflow

Experimental Protocol

Step 1: Quaternization of Tributylphosphine

-

Reagents and Solvent:

-

Tributylphosphine (TBP)

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile (water content <50 ppm)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tributylphosphine in anhydrous acetonitrile.

-

Add methyl iodide to the solution. A molar ratio of TBP to CH₃I of 1:1.1 is recommended to ensure complete quaternization.[6]

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours with continuous stirring.[6]

-

After the reaction is complete, the intermediate product, tributyl(methyl)phosphonium iodide, can be isolated.

-

Step 2: Anion Exchange

-

Reagents and Solvent:

-

Tributyl(methyl)phosphonium iodide (from Step 1)

-

Sodium dimethyl phosphate (NaDMP)

-

Ethanol (99.9% purity)

-

-

Procedure:

-

Dissolve the tributyl(methyl)phosphonium iodide in ethanol.

-

In a separate container, prepare a solution of sodium dimethyl phosphate in ethanol. A slight excess of NaDMP (molar ratio of 1:1.05) is recommended.[6]

-

Add the sodium dimethyl phosphate solution to the tributyl(methyl)phosphonium iodide solution.

-

Stir the mixture at room temperature (25°C) for 12-24 hours.[6]

-

During this time, a precipitation of sodium iodide (NaI) will occur.

-

Purification

-

Filtration:

-

Remove the precipitated sodium iodide by filtration.

-

-

Recrystallization:

-

The crude product can be purified by recrystallization from a 9:1 (v/v) ethanol-water mixture. This process helps to remove unreacted tributylphosphine and residual sodium iodide, yielding a product with ≥99% purity.[6]

-

-

Drying:

-

The purified crystals should be dried under vacuum to remove any residual solvent.

-

Applications in Research and Development

Tributyl(methyl)phosphonium dimethyl phosphate is a versatile compound with a growing number of applications across various scientific and industrial sectors.

Drug Formulation and Delivery

One of the significant potential applications of this ionic liquid is in the pharmaceutical industry. It has been shown to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Its ability to form stable complexes with drug molecules can enhance their therapeutic efficacy.[6]

Green Chemistry and Catalysis

As a phosphonium salt, it can act as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible reactants.[3] Its low volatility and potential for recyclability align with the principles of green chemistry, offering an environmentally friendlier alternative to traditional volatile organic solvents.[3]

Electrochemistry and Materials Science

The high ionic conductivity of Tributyl(methyl)phosphonium dimethyl phosphate makes it a candidate for use in the development of ionic liquids for batteries and supercapacitors.[3] In the field of materials science, it can be used as a plasticizer in the production of polymers, enhancing the flexibility and durability of materials used in coatings and films.[3]

Biotechnology

In biotechnological processes, this ionic liquid can be employed in the extraction and purification of biomolecules, potentially leading to higher yields and purity in processes such as protein extraction.[3]

Safety and Handling

Tributyl(methyl)phosphonium dimethyl phosphate is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2]

Precautionary Measures

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves and eye/face protection.[2]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

-

Spills: In case of a spill, absorb the material with a suitable inert absorbent and dispose of it in accordance with local regulations.

Conclusion and Future Outlook

Tributyl(methyl)phosphonium dimethyl phosphate is a promising ionic liquid with a unique set of physicochemical properties that make it suitable for a wide range of applications, from advanced drug delivery systems to green chemical processes and energy storage devices. The detailed synthesis protocol provided in this guide offers a clear pathway for its preparation in a laboratory setting. As research into ionic liquids continues to expand, it is anticipated that the applications of this and similar phosphonium-based compounds will grow, paving the way for new and innovative technologies. Further research into its toxicological profile and environmental impact will be crucial for its widespread adoption in industrial applications.

References

-

MDPI. (2023). Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. Materials, 16(13), 4769. Retrieved from [Link]

-

ResearchGate. (n.d.). Densities and Viscosities of Aqueous Solutions of Tributylmethylphosphonium Dimethylphosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyl(methyl)phosphonium Dimethyl Phosphate. PubChem. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2017). DENSITY AND VISCOSITY OF TRIBUTYL PHOSPHATE + TRIOCTYLAMINE + PHOSPHORIC ACID FROM (20~60)°C. 62(2), 123-130. Retrieved from [Link]

-

MDPI. (2024). Comparative Analysis of Machine Learning Models for Predicting Viscosity in Tri-n-Butyl Phosphate Mixtures Using Experimental Data. Applied Sciences, 14(13), 5488. Retrieved from [Link]

-

Pi Chemicals System. (n.d.). PI-50840 Tributyl(methyl)phosphonium dimethyl phosphate (20445-88-9). Retrieved from [Link]

-

Viscosity of the Tributyl Phosphate + Methyl Isobutyl Ketone + Phosphoric Acid System. (2014). Journal of Chemical & Engineering Data, 59(10), 3079–3085. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurements of the density, refractive index, electrical conductivity, thermal conductivity and dynamic viscosity for Tributylmethylphosphonium and Methylsulfate based Ionic Liquids. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:20445-88-9 | Tributyl(methyl)phosphonium dimethyl phosphate. Retrieved from [Link]

Sources

- 1. Tributyl(methyl)phosphonium Dimethyl Phosphate [cymitquimica.com]

- 2. Tributyl(methyl)phosphonium Dimethyl Phosphate | C15H36O4P2 | CID 18954875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. internal.pipharm.com [internal.pipharm.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tributyl(methyl)phosphonium dimethyl phosphate, a phosphonium-based ionic liquid with significant applications in green chemistry, materials science, and biotechnology.[1] This document details the prevalent two-step synthetic route, encompassing the quaternization of tributylphosphine and subsequent anion exchange. Each step is elaborated with in-depth procedural protocols, mechanistic insights, and critical parameter optimization. Furthermore, this guide explores alternative synthetic strategies, purification techniques, and thorough characterization methodologies, including spectroscopic analysis. Safety considerations and a curated list of references are also provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful and safe synthesis of this versatile ionic liquid.

Introduction: The Significance of Tributyl(methyl)phosphonium Dimethyl Phosphate

Tributyl(methyl)phosphonium dimethyl phosphate, [P(C₄H₉)₃(CH₃)]⁺[PO₄(CH₃)₂]⁻, is a quaternary phosphonium salt that exists as a room temperature ionic liquid (IL). Its unique physicochemical properties, such as negligible volatility, high thermal stability, and tunable solubility, position it as a promising medium and catalyst for a variety of chemical transformations.[2][3] Phosphonium-based ILs, in general, exhibit enhanced thermal and chemical stability compared to their nitrogen-containing analogues, making them suitable for a broader range of operating conditions.[2]

The applications of tributyl(methyl)phosphonium dimethyl phosphate are diverse and expanding. It serves as an efficient phase transfer catalyst, facilitating reactions between immiscible phases in organic synthesis.[1] In the realm of green chemistry, it is utilized as a non-volatile and recyclable solvent, reducing the environmental impact of chemical processes.[1] Its utility extends to biotechnology for the extraction and purification of biomolecules, and in materials science, it functions as a plasticizer and an electrolyte component in batteries and supercapacitors.[1] This guide aims to provide a detailed and practical framework for the synthesis of this important compound, enabling researchers to harness its full potential.

Primary Synthesis Route: A Two-Step Approach

The most common and efficient method for synthesizing tributyl(methyl)phosphonium dimethyl phosphate involves a two-step process. The first step is the quaternization of tributylphosphine to form a tributyl(methyl)phosphonium halide salt. The second step involves an anion exchange (metathesis) reaction to replace the halide anion with the desired dimethyl phosphate anion.

Caption: Overview of the two-step synthesis of Tributyl(methyl)phosphonium dimethyl phosphate.

Step 1: Quaternization of Tributylphosphine

The initial step involves the nucleophilic attack of the phosphorus atom in tributylphosphine on a methylating agent, typically methyl iodide. This Sₙ2 reaction leads to the formation of the tributyl(methyl)phosphonium iodide salt.

2.1.1. Causality Behind Experimental Choices

-

Choice of Methylating Agent: Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion.[4] While other methylating agents like dimethyl sulfate are also effective, methyl iodide is often preferred for its reactivity.[4] However, due to its toxicity, alternative, greener methylating agents such as dimethyl carbonate are being explored.[5]

-

Solvent Selection: Anhydrous acetonitrile is a common solvent for this reaction.[3] Its polar aprotic nature effectively solvates the phosphonium salt as it forms, while not interfering with the nucleophilic phosphine. The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the starting materials or product.

-

Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature (60-70°C) to ensure a reasonable reaction rate.[3] A slight excess of methyl iodide is often used to drive the reaction to completion and ensure full conversion of the tributylphosphine.[3]

2.1.2. Detailed Experimental Protocol: Synthesis of Tributyl(methyl)phosphonium Iodide

Materials:

-

Tributylphosphine (TBP)

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tributylphosphine.

-

Add anhydrous acetonitrile to dissolve the tributylphosphine.

-

Slowly add a slight molar excess (1.1 equivalents) of methyl iodide to the stirred solution.[3]

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.[3]

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the signal corresponding to tributylphosphine disappears.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tributyl(methyl)phosphonium iodide. This intermediate can often be used in the next step without further purification.

| Parameter | Value | Rationale |

| Temperature | 60–70°C | To ensure a sufficient reaction rate without significant side reactions.[3] |

| Molar Ratio (TBP:CH₃I) | 1:1.1 | A slight excess of methyl iodide ensures complete quaternization of the phosphine.[3] |

| Duration | 6–8 hours | Sufficient time for the reaction to proceed to completion.[3] |

| Solvent | Anhydrous acetonitrile | A polar aprotic solvent that facilitates the Sₙ2 reaction and solubilizes the product.[3] |

Step 2: Anion Exchange

The second step is a metathesis reaction where the iodide anion of the intermediate salt is exchanged for the dimethyl phosphate anion. This is typically achieved by reacting the tributyl(methyl)phosphonium iodide with a salt of dimethyl phosphate, such as sodium dimethyl phosphate.

2.2.1. Causality Behind Experimental Choices

-

Choice of Anion Source: Sodium dimethyl phosphate is a common and effective source of the dimethyl phosphate anion. The precipitation of the resulting sodium iodide byproduct in a suitable solvent drives the equilibrium towards the desired product.

-

Solvent Selection: Ethanol is a suitable solvent for this anion exchange.[3] The starting phosphonium iodide is soluble in ethanol, while the sodium iodide byproduct is sparingly soluble and precipitates out, facilitating its removal.

-

Reaction Conditions: The anion exchange is typically carried out at room temperature with stirring for an extended period (12-24 hours) to ensure complete exchange.[3] A slight excess of sodium dimethyl phosphate can be used to maximize the yield of the final product.[3]

2.2.2. Detailed Experimental Protocol: Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate

Materials:

-

Tributyl(methyl)phosphonium iodide

-

Sodium dimethyl phosphate (NaDMP)

-

Ethanol (99.9% purity)

Procedure:

-

Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of sodium dimethyl phosphate (1.05 equivalents) in ethanol.[3]

-

Slowly add the sodium dimethyl phosphate solution to the stirred solution of the phosphonium iodide at room temperature (25°C).[3]

-

Stir the mixture at room temperature for 12-24 hours.[3] A white precipitate of sodium iodide will form.

-

Monitor the completion of the anion exchange by checking for the absence of iodide ions in the solution (e.g., using a silver nitrate test).

-

Once the reaction is complete, filter off the precipitated sodium iodide.

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude Tributyl(methyl)phosphonium dimethyl phosphate.

| Parameter | Value | Rationale |

| Temperature | 25°C (Room Temperature) | Mild conditions are sufficient for the metathesis reaction.[3] |

| Molar Ratio (Phosphonium Iodide:NaDMP) | 1:1.05 | A slight excess of NaDMP drives the equilibrium towards the product.[3] |

| Duration | 12–24 hours | Allows for complete anion exchange and precipitation of the byproduct.[3] |

| Solvent | Ethanol (99.9% purity) | Solubilizes the reactants and facilitates the precipitation of sodium iodide.[3] |

Purification and Characterization

Purification of the final ionic liquid is crucial to remove any unreacted starting materials, byproducts, and residual solvents.

Purification Techniques

-

Washing: The crude product can be washed with a non-polar solvent like hexane to remove any unreacted tributylphosphine.

-

Solvent Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, if the ionic liquid is hydrophobic, it can be washed with water to remove any water-soluble impurities.[6]

-

Vacuum Drying: The purified ionic liquid should be dried under high vacuum at an elevated temperature to remove any residual volatile solvents and water.

Characterization Methods

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized Tributyl(methyl)phosphonium dimethyl phosphate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. splendidlab.in [splendidlab.in]

- 6. rsc.org [rsc.org]

Molecular structure of Tributyl(methyl)phosphonium dimethyl phosphate

An In-Depth Technical Guide to the Molecular Structure of Tributyl(methyl)phosphonium Dimethyl Phosphate

Foreword: A Structural Perspective on Functionality

In the evolving landscape of ionic liquids (ILs), phosphonium-based salts have carved out a significant niche, prized for their remarkable thermal and chemical stability.[1] Among these, Tributyl(methyl)phosphonium Dimethyl Phosphate stands out as a versatile compound with applications ranging from green chemistry and phase transfer catalysis to advanced energy storage.[2][3] This guide provides an in-depth analysis of its molecular structure, moving from the constituent ions to the physicochemical properties that arise from their unique partnership. We will explore the causality behind its synthesis, the analytical techniques used to verify its structure, and the thermal behavior that underpins its utility in demanding applications.

The Architecture of an Ionic Liquid: Cation and Anion Analysis

Tributyl(methyl)phosphonium dimethyl phosphate (CAS: 20445-88-9) is an ionic liquid comprised of a discrete cation and anion.[4] The absence of covalent bonds between these two moieties defines its salt-like nature, while the asymmetry and charge distribution of the ions prevent the formation of a stable crystal lattice at room temperature, rendering it a liquid.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 20445-88-9 | [3] |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [3] |

| Molecular Weight | 342.39 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 17 °C (lit.) | [3] |

| Density | 1.04 g/mL | [3] |

| Purity | ≥95% (by titration) | [3] |

The Tributyl(methyl)phosphonium Cation: A Stable Tetrahedral Core

The cation, [P(C₄H₉)₃(CH₃)]⁺, features a central phosphorus atom in a quaternary, tetrahedral geometry. The phosphorus center is covalently bonded to three n-butyl chains and one methyl group. This structure imparts several key characteristics:

-

Steric Hindrance: The three bulky butyl groups sterically shield the positively charged phosphorus center, contributing to the compound's stability and influencing its interaction with the anion and solvent molecules.

-

Absence of Acidic Protons: Unlike some nitrogen-based cations like imidazolium, the phosphonium core lacks acidic protons, granting it superior stability in basic (high pH) environments.[1]

-

Charge Distribution: The positive charge is largely localized on the phosphorus atom but is inductively stabilized by the electron-donating alkyl chains. The asymmetry of having one methyl group and three butyl groups disrupts crystalline packing, favoring a liquid state.

The Dimethyl Phosphate Anion: A Versatile Counterpart

The dimethyl phosphate anion, [(CH₃O)₂PO₂]⁻, is the conjugate base of dimethyl phosphoric acid. Its structure consists of a central phosphorus atom double-bonded to two oxygen atoms (in resonance) and single-bonded to two methoxy groups. This anion contributes significantly to the overall properties of the IL:

-

Polarity: The phosphate group provides a polar domain, influencing the IL's miscibility with polar solvents.[4]

-

Charge Delocalization: The negative charge is delocalized across the two terminal oxygen atoms through resonance, which stabilizes the anion.

-

Coordinating Ability: The oxygen atoms of the phosphate group are capable of coordinating with metal ions, a property leveraged in extraction and catalytic applications.

Caption: Ionic interaction between the cation and anion.

Elucidating the Molecular Structure: A Spectroscopic Approach

Confirming the structure of an ionic liquid requires a suite of analytical techniques. While a definitive single-crystal X-ray structure for this specific IL is not publicly available, spectroscopic methods provide incontrovertible evidence of its covalent framework and ionic nature.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most direct method for characterizing this molecule, as it contains two distinct phosphorus atoms in different chemical environments.

-

Expertise & Causality: The phosphonium cation has a tetracoordinate phosphorus atom (P(V) oxidation state) directly bonded to four carbon atoms. The dimethyl phosphate anion has a tetracoordinate phosphorus atom bonded to four oxygen atoms. These vastly different electronic environments result in well-separated signals in the ³¹P NMR spectrum.

-

Expected vs. Observed Data: A study by Fuentes et al. confirmed this dual nature. The ³¹P NMR spectrum shows two distinct signals, unequivocally demonstrating the presence of both the cation and anion in the sample. The relative integration of these peaks (reported as approximately 4:3, though typically expected to be 1:1) confirms the presence of both species.[6]

While specific chemical shift values are dependent on the solvent and standard used, typical ranges for tetraalkylphosphonium salts are around +30 to +35 ppm, while dialkyl phosphate anions appear near 0 to +5 ppm.

¹H and ¹³C NMR Spectroscopy

Although specific spectral data for this compound are not readily found in the literature, the expected signals can be predicted based on its known structure. These predictions are crucial for researchers to verify the successful synthesis and purity of the compound. A Certificate of Analysis from suppliers often states that the NMR conforms to the structure, implying these expected signals are observed.[7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Moiety | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

| Cation | P-CH₃ | ~1.8-2.2 (d, JP-H ≈ 13-15 Hz) | ~10-15 (d, JP-C ≈ 50-60 Hz) |

| P-CH₂ -(CH₂)₂CH₃ | ~2.2-2.5 (m) | ~20-25 (d, JP-C ≈ 45-55 Hz) | |

| P-CH₂-CH₂ -CH₂CH₃ | ~1.4-1.7 (m) | ~23-26 (d, JP-C ≈ 15-20 Hz) | |

| P-(CH₂)₂-CH₂ -CH₃ | ~1.4-1.7 (m) | ~24-27 (s) | |

| P-(CH₂)₃-CH₃ | ~0.9-1.1 (t, JH-H ≈ 7 Hz) | ~13-15 (s) | |

| Anion | O-CH₃ | ~3.5-3.8 (d, JP-H ≈ 10-12 Hz) | ~50-55 (d, JP-C ≈ 5-7 Hz) |

Note: Predicted shifts are estimates based on standard values and data from similar compounds. 'd' denotes a doublet due to phosphorus coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for confirming the presence of key functional groups and for monitoring the synthesis, particularly the anion exchange step.

-

Causality: A successful synthesis will show the disappearance of vibrations from the starting anion (e.g., halide) and the appearance of strong vibrations characteristic of the dimethyl phosphate anion. The spectrum should contain characteristic peaks for C-H stretching and bending from the cation's alkyl chains, alongside strong P-O-C and P=O stretching vibrations from the anion.

-

Key Vibrational Bands: Based on data from tributyl phosphate and other phosphate compounds, the key bands to observe would be:[8][9][10]

-

~2800-3000 cm⁻¹: C-H stretching vibrations from the butyl and methyl groups.

-

~1250-1280 cm⁻¹: A strong P=O stretching band from the phosphate anion.

-

~1020-1050 cm⁻¹: Strong P-O-C stretching vibrations.

-

Synthesis and Verification: A Self-Validating Workflow

The synthesis of Tributyl(methyl)phosphonium dimethyl phosphate is typically a two-step process. This workflow is designed to be self-validating, where the successful completion of each step can be readily confirmed by standard analytical techniques before proceeding.[1][6]

Caption: Workflow for the synthesis and purification of the target IL.

Experimental Protocol: Synthesis

Protocol Trustworthiness: This protocol is based on established methods for phosphonium salt synthesis and includes critical control points to ensure high purity and yield.[1][6]

Step 1: Quaternization of Tributylphosphine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous acetonitrile (100 mL).

-

Reagents: Add tributylphosphine (20.2 g, 0.1 mol). Begin stirring and maintain a gentle nitrogen flow.

-

Reaction: Slowly add methyl iodide (15.6 g, 0.11 mol, 1.1 eq) to the solution. A slight exotherm may be observed.

-

Heating: Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.

-

Verification: Monitor the reaction by ³¹P NMR. The signal for tributylphosphine (approx. -32 ppm) should disappear and be replaced by a new signal for the quaternary phosphonium salt (approx. +33 ppm).

-

Workup: Cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator to yield crude tributyl(methyl)phosphonium iodide as a viscous oil or solid.

Step 2: Anion Exchange

-

Dissolution: Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol (150 mL). In a separate flask, dissolve sodium dimethyl phosphate (15.5 g, 0.105 mol, 1.05 eq) in ethanol.

-

Reaction: Slowly add the sodium dimethyl phosphate solution to the stirred phosphonium salt solution at room temperature (25°C). A white precipitate of sodium iodide (NaI) will form immediately.

-

Completion: Stir the mixture vigorously for 12-24 hours to ensure complete anion exchange.

-

Purification - Part 1 (Precipitate Removal): Remove the precipitated NaI by filtration through a pad of Celite. Wash the filter cake with a small amount of ethanol.

-

Purification - Part 2 (Solvent Removal): Combine the filtrate and washings. Remove the ethanol under reduced pressure. The remaining crude product will contain the desired IL and possibly some residual salts.

-

Purification - Part 3 (Final Cleanup): Dissolve the crude product in a minimal amount of a nonpolar solvent like dichloromethane and filter again to remove any remaining inorganic salts. Remove the solvent under reduced pressure.

-

Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove all traces of volatile solvents and water. The final product should be a clear, colorless to light yellow liquid.[3]

Thermal Stability: The Phosphonium Advantage

A key driver for the adoption of phosphonium ILs is their superior thermal stability compared to nitrogen-based analogues.[11] This stability is a direct consequence of the molecular structure.

-

Causality (P-C vs. N-C Bonds): The phosphorus-carbon (P-C) bond is generally less polarized and has a lower energy than a corresponding nitrogen-carbon (N-C) bond in a quaternary ammonium salt. This inherent strength makes P-C bonds more resistant to thermal cleavage.

-

Decomposition Pathways: The primary thermal decomposition pathways for quaternary salts are Hofmann elimination and retro-quaternization (dealkylation). The robust nature of the P-C bonds elevates the temperature required to initiate these degradation pathways.

-

Experimental Evidence: While a specific TGA thermogram for this IL is not publicly available, studies on analogous phosphonium salts consistently show onset decomposition temperatures (T_onset) well above 300°C, and in some cases exceeding 400°C in an inert atmosphere.[6] Furthermore, the ³¹P NMR heating study by Fuentes et al. provides direct evidence of this IL's stability, showing no significant decomposition after being held at 200°C for one hour.[6]

Conclusion

The molecular structure of Tributyl(methyl)phosphonium Dimethyl Phosphate is a masterful interplay between a bulky, stable, and asymmetric cation and a versatile, polar anion. This structure, confirmed by ³¹P NMR and other spectroscopic methods, directly gives rise to its desirable properties: a liquid state over a broad temperature range, high thermal stability, and chemical inertness in basic conditions. The logical, verifiable synthesis workflow allows for the production of high-purity material, enabling its use in sensitive applications. Understanding this fundamental link between structure and function is paramount for researchers and drug development professionals seeking to harness the unique potential of phosphonium-based ionic liquids.

References

-

Gillens, A. R., & Powell, B. A. (2012). Rapid quantification of TBP and TBP degradation product ratios by FTIR-ATR. Journal of Radioanalytical and Nuclear Chemistry, 295(2), 1335-1342. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fuentes, F., Heidema, J., Ramasamy, S., & Williams, S. (2022). 31P NMR Analysis of Thermal Decomposition of Tributylmethyl-Phosphonium Dimethylphosphate. Journal of Undergraduate Materials Research, 6(1). [Link]

-

Kaur, G., Kumar, H., & Singla, M. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1659. [Link]

-

Lopes, J. N. C., & Padua, A. A. H. (2012). Molecular force field for ionic liquids composed of triflate or bistriflylimide anions and 1-alkyl-3-methylimidazolium cations. The Journal of Physical Chemistry B, 108(43), 16893-16898. [Link]

-

Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152. [Link]

-

Chem-Impex. (n.d.). Tributyl(methyl)phosphonium dimethyl phosphate. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:20445-88-9 | Tributyl(methyl)phosphonium dimethyl phosphate. Retrieved from [Link]

-

NIST. (n.d.). Tributyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2012). FTIR-ATR spectra of TBP:MBP mixtures. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Tributyl(methyl)phosphonium Dimethyl Phosphate. Retrieved from [Link]

Sources

- 1. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tributyl(methyl)phosphonium dimethyl phosphate | 20445-88-9 [sigmaaldrich.cn]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Tributyl(methyl)phosphonium Dimethyl Phosphate | 20445-88-9 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. novaresearch.unl.pt [novaresearch.unl.pt]

Tributyl(methyl)phosphonium dimethyl phosphate safety data sheet and handling

Compound Profile and Applications

Tributyl(methyl)phosphonium dimethyl phosphate (CAS RN: 20445-88-9) is a phosphonium salt classified as an ionic liquid.[1][2] It exists as a colorless to light yellow liquid at room temperature.[3][4] Due to its unique properties, including high ionic conductivity, it has found applications in various fields.[1]

These applications include:

-

Green Chemistry: It serves as a solvent and reagent, aiming to reduce the reliance on more hazardous traditional solvents.[1]

-

Phase Transfer Catalyst: It facilitates reactions between substances in different phases (e.g., solid-liquid), enhancing reaction rates in the synthesis of fine chemicals and pharmaceuticals.[1]

-

Biotechnology: The compound is used in the extraction and purification of biomolecules.[1]

-

Material Science: It can act as a plasticizer in polymers and is utilized in the development of materials for batteries and supercapacitors.[1]

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [2][5] |

| Molecular Weight | 342.39 g/mol | [2][5] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Density | 1.04 g/mL | [1] |

| Melting Point | 17 °C | [1][6] |

| Viscosity | 439 mPa.s (at 25 °C) | |

| Purity | ≥95% to ≥97% (Varies by supplier) | [1][2] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), tributyl(methyl)phosphonium dimethyl phosphate is classified as a hazardous substance.[5] The primary hazards are skin and eye irritation.[5]

The Hierarchy of Controls: A Self-Validating System for Safety

The most effective safety protocols are built on the "Hierarchy of Controls," a system that prioritizes the most effective and reliable control measures. This approach serves as a self-validating framework for minimizing risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can achieve the same experimental outcome.

-

Engineering Controls: This is the primary line of defense. Work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood to prevent the generation and inhalation of vapors or mists.[7] An emergency eyewash station and safety shower must be readily accessible.

-

Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. All personnel must be trained on the specific hazards of this compound and the protocols for its safe handling and in case of an emergency.[8]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is crucial but should not be relied upon as the primary means of protection.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable for preventing exposure and maintaining compound integrity.

Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[8][9]

-

Skin Protection:

-

Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8]

Handling Protocol

-

Preparation: Before starting, ensure all necessary engineering controls are functioning and required PPE is donned correctly.[7]

-

Dispensing: Avoid contact with skin, eyes, and clothing. Open and handle the container away from your face.[8]

-

Environment: Do not eat, drink, or smoke in the work area.[7]

-

Post-Handling: Wash hands and any exposed skin areas thoroughly after work is complete.[7]

Storage Protocol

-

Container: Keep the container tightly closed.

-

Atmosphere: This compound is moisture-sensitive. It should be stored under an inert gas (e.g., nitrogen or argon). Some ionic liquids are known to be hygroscopic, meaning they can absorb significant amounts of water from the air if left exposed.[11]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[9]

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Workflow

Caption: Logical workflow for responding to spills or personnel exposure.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice/attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.

-

Ingestion: Rinse mouth and seek medical advice/attention.

Spill Protocol

-

Evacuate and Secure: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the product from entering drains.

-

Clean-up: Use a suitable absorbent material to collect as much of the spill as possible. Place the absorbed material into a sealed container for proper disposal.

Disposal Considerations

Waste generated from this compound must be treated as hazardous. Dispose of the material and its container in accordance with all applicable local, state, federal, and international regulations. Do not allow the product to enter drains or waterways, as it is considered harmful to aquatic life.[3][9]

Conclusion

Tributyl(methyl)phosphonium dimethyl phosphate is a valuable compound in modern chemistry with a manageable, yet distinct, hazard profile. Its primary risks—skin and eye irritation—can be effectively mitigated through a systematic application of the hierarchy of controls. The cornerstone of safety lies not just in wearing PPE, but in establishing robust engineering controls, such as fume hoods, and enforcing strict administrative protocols and handling procedures. By integrating these principles into daily laboratory practice, researchers can confidently and safely leverage the unique properties of this ionic liquid to advance their scientific objectives.

References

-

Chem-Impex. Tributyl(methyl)phosphonium dimethyl phosphate. Chem-Impex International. [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyl(methyl)phosphonium Dimethyl Phosphate. PubChem. [Link]

-

Chemsrc. (2025). Tributyl(methyl)phosphonium dimethyl phosphate. Chemsrc. [Link]

-

Hampton Research. (2024). Safety Data Sheet - Ionic Liquid Screen. Hampton Research. [Link]

-

ResearchGate. (2016). How to handle hygroscopic ionic liquid([EMIM][Cl]?Any method other than the usage of glove-box?. ResearchGate. [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UCSC Chemistry. [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

-

The Havok Journal. (2023). 6 Best Practices In Liquid Lab Handling. The Havok Journal. [Link]

-

Pi Chemicals. (n.d.). PI-50840 Tributyl(methyl)phosphonium dimethyl phosphate (20445-88-9). Pi Chemicals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Tributyl(methyl)phosphonium dimethyl phosphate | 20445-88-9 [sigmaaldrich.com]

- 4. Tributyl(methyl)phosphonium Dimethyl Phosphate [cymitquimica.com]

- 5. Tributyl(methyl)phosphonium Dimethyl Phosphate | C15H36O4P2 | CID 18954875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pi Chemicals System - PI-50840 Tributyl(methyl)phosphonium dimethyl phosphate (20445-88-9) [internal.pipharm.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. gz-supplies.com [gz-supplies.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. havokjournal.com [havokjournal.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Properties, Synthesis, and Applications in Catalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tributyl(methyl)phosphonium dimethyl phosphate, a versatile phosphonium-based ionic liquid. The document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its practical applications as a phase transfer catalyst in organic synthesis and its emerging role in pharmaceutical sciences for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Emergence of Phosphonium Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. They have garnered significant attention across various scientific disciplines due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] Among the diverse families of ILs, phosphonium-based ionic liquids (PILs) have emerged as particularly advantageous for numerous applications.[2] PILs often exhibit superior thermal and chemical stability compared to their nitrogen-based counterparts, such as imidazolium and pyridinium salts.[3] This enhanced stability makes them suitable for a broader range of reaction conditions, including those involving high temperatures and strongly basic environments.

Tributyl(methyl)phosphonium dimethyl phosphate stands out as a prominent member of the PIL family. Its unique combination of a bulky, lipophilic phosphonium cation and a phosphate anion imparts a desirable balance of properties, making it a valuable tool in both chemical synthesis and pharmaceutical formulation. This guide will provide an in-depth exploration of this compound, from its fundamental characteristics to its practical implementation in the laboratory and potential role in drug development.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is dimethyl phosphate;tributyl(methyl)phosphanium .[4] It is comprised of a tributyl(methyl)phosphonium cation and a dimethyl phosphate anion.

Table 1: Physicochemical Properties of Tributyl(methyl)phosphonium dimethyl phosphate

| Property | Value | Source(s) |

| CAS Registry Number | 20445-88-9 | [4][5] |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [4][5] |

| Molecular Weight | 342.39 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 17 °C | [5] |

| Density | 1.04 g/mL | [5] |

| Purity | ≥95% (by titration) | [5] |

| Topological Polar Surface Area | 58.6 Ų | [4] |

| Storage Temperature | ≤ -10 °C | [5] |

Spectroscopic Characterization Data:

-

¹H NMR: Resonances corresponding to the methyl and butyl groups on the phosphonium cation, as well as the methyl groups on the dimethyl phosphate anion.

-

¹³C NMR: Signals for the carbon atoms in the cation and anion.

-

³¹P NMR: A characteristic signal for the phosphorus atom in the phosphonium cation, typically in the range of +30 to +40 ppm, and another for the phosphate anion.[6][7]

-

FTIR: Characteristic peaks for P-C, C-H, and P-O vibrations. The P=O stretching vibration in the dimethyl phosphate anion is also a key feature.[3][8]

Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate: A Validated Two-Step Protocol

The synthesis of Tributyl(methyl)phosphonium dimethyl phosphate is typically achieved through a robust two-step process: quaternization of tributylphosphine followed by anion exchange. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Quaternization of Tributylphosphine

This initial step involves the formation of the tributyl(methyl)phosphonium cation through the alkylation of tributylphosphine with a methylating agent.

dot

Caption: Step 1: Quaternization of Tributylphosphine.

Experimental Protocol:

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tributylphosphine (1.0 equivalent).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile. Subsequently, add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours with continuous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift from the tributylphosphine signal to the product signal. Upon completion, cool the reaction mixture to room temperature. The product, tributyl(methyl)phosphonium iodide, may precipitate out of the solution. The solvent can be removed under reduced pressure to yield the crude product.

Step 2: Anion Exchange

The second step involves replacing the iodide anion with the desired dimethyl phosphate anion.

dot

Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (1.0 equivalent), benzyl chloride (1.0 equivalent), and toluene as the organic solvent.

-

Aqueous Phase and Catalyst: Prepare a 50% aqueous solution of sodium hydroxide. Add this to the reaction flask, followed by Tributyl(methyl)phosphonium dimethyl phosphate (0.02 - 0.05 equivalents).

-

Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.

-

Application in Drug Development: Enhancing Solubility of Poorly Soluble APIs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. [1][6][9][10][11][12]Phosphonium ionic liquids, including Tributyl(methyl)phosphonium dimethyl phosphate, are being explored as novel excipients to enhance the solubility of such drugs. [10][13][14]One common approach is the formation of a solid dispersion. [15][16][17][18][19] Mechanism of Solubility Enhancement:

The ionic liquid can enhance solubility through several mechanisms:

-

Amorphization: By dispersing the crystalline drug within the ionic liquid matrix, it can prevent recrystallization and maintain the drug in a higher-energy, more soluble amorphous state.

-

Improved Wettability: The ionic liquid can reduce the interfacial tension between the drug particles and the dissolution medium, improving wettability.

-

Specific Interactions: The cation and anion of the ionic liquid can interact with the drug molecule through hydrogen bonding, van der Waals forces, or other non-covalent interactions, disrupting the crystal lattice and promoting dissolution. [14] dot

Caption: Solubility Enhancement via Solid Dispersion.

Experimental Protocol: Preparation of a Solid Dispersion of Ibuprofen

-

Selection of Model Drug: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is a good model for a poorly soluble API.

-

Solvent Selection: Choose a common volatile solvent in which both ibuprofen and Tributyl(methyl)phosphonium dimethyl phosphate are soluble, such as methanol or ethanol.

-

Preparation of the Solid Dispersion (Solvent Evaporation Method):

-

Dissolve ibuprofen (e.g., 1 part by weight) and Tributyl(methyl)phosphonium dimethyl phosphate (e.g., 4 parts by weight) in a minimal amount of the chosen solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

-

Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature to remove any residual solvent.

-

-

Characterization:

-

Dissolution Studies: Compare the dissolution rate of the prepared solid dispersion to that of the pure crystalline ibuprofen in a suitable dissolution medium (e.g., phosphate buffer pH 7.2).

-

Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the amorphous nature of the drug in the dispersion (absence of a sharp melting peak for ibuprofen).

-

X-ray Powder Diffraction (XRPD): Confirm the absence of crystallinity in the solid dispersion.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Investigate any potential interactions between the drug and the ionic liquid.

-

Conclusion and Future Perspectives

Tributyl(methyl)phosphonium dimethyl phosphate is a highly versatile and stable ionic liquid with significant potential in both synthetic chemistry and pharmaceutical sciences. Its efficacy as a phase transfer catalyst offers a greener and more efficient alternative for various organic transformations. In the realm of drug development, its ability to enhance the solubility of poorly soluble APIs through techniques like solid dispersion presents a promising avenue for improving the bioavailability and therapeutic efficacy of numerous drug candidates. As research into ionic liquids continues to expand, it is anticipated that the applications of Tributyl(methyl)phosphonium dimethyl phosphate and related phosphonium salts will become even more widespread, contributing to advancements in sustainable chemistry and innovative drug delivery systems.

References

- Benchchem. (n.d.). Tributyl(methyl)phosphonium dimethyl phosphate | 20445-88-9.

- Branco, L. C., et al. (2010). Synthesis and Characterization of New Ionic Liquids Based on Ibuprofen. Chemistry - A European Journal, 16(34), 10473-10480.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- Coutinho, J. A. P., et al. (2018). Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes. Physical Chemistry Chemical Physics, 20(3), 2094-2101.

- Dhumal, S. G., et al. (2013). METHOD FOR ENHANCEMENT OF SOLUBILITY: A REVIEW. Pharma Science Monitor, 4(2).

- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.

- Freire, M. G., et al. (2021). Ionic Liquids in Drug Delivery. Encyclopedia, 1(2), 324-339.

- Gillens, J., & Powell, B. A. (2014). A novel FTIR-ATR technique for the rapid determination of tributyl phosphate degradation by alkaline hydrolysis. Journal of Radioanalytical and Nuclear Chemistry, 301(2), 437-444.

- Halpern, M. (1994). Phase-Transfer Catalysis: Mechanism and Synthesis. American Chemical Society.

- Kakran, M., et al. (2012). Fabrication of quercetin nanoparticles by anti-solvent precipitation methods for enhanced dissolution. Drug development and industrial pharmacy, 38(12), 1508-1516.

- Kumar, D. P., et al. (2022). Deciphering the role of alkyl chain length on interaction analysis of antidepressant drug-cationic surfactants in imidazolium based ionic liquid. Journal of the Iranian Chemical Society, 19(6), 2449-2457.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- MDPI. (2023). Phosphonium-Based Ionic Liquids: An Overview.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18954875, Tributyl(methyl)phosphonium Dimethyl Phosphate. Retrieved from [Link]

- Chem-Impex. (n.d.). Tributyl(methyl)phosphonium dimethyl phosphate.

- Okawa, S., et al. (2016). Enhancement of solubility and oral absorption of a poorly water-soluble drug, rebamipide, by complexation with counter-ions. Journal of Pharmaceutical Sciences, 105(9), 2736-2742.

- Panić, J., et al. (2019). Lidocaine based ionic liquids: Synthesis, characterization and thermal behavior. Journal of Molecular Liquids, 276, 734-742.

- Rasenack, N., & Müller, B. W. (2003). Furosemide solid dispersions with Eudragit® RL. International journal of pharmaceutics, 263(1-2), 151-161.

- Reuben, B. G., & Sjöberg, K. (1981). Phase-transfer catalysis in industry. Accounts of Chemical Research, 14(8), 234-240.

- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Shekaari, H., et al. (2015). Thermodynamic study of aspirin in the presence of ionic liquid, 1-hexyl-3-methylimidazolium bromide in acetonitrile at T=(288.15 to 318.15) K. Journal of Molecular Liquids, 209, 138-148.

- Sowmiah, S., et al. (2009). On the chemical stabilities of ionic liquids. Molecules, 14(9), 3780-3813.

- Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.

-

U.S. Department of Commerce. (n.d.). Tributyl phosphate in NIST Chemistry WebBook. Retrieved from [Link]

- University of Richmond. (n.d.). Williamson Ether Synthesis.

- Vo, C. L. N., et al. (2012). A Systematic Approach to Design and Prepare Solid Dispersions of Poorly Water-Soluble Drug. Pharmaceutical Research, 29(10), 2758-2775.

- Wilson, C., et al. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. RSC Advances, 8(52), 29686-29694.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arpnjournals.org [arpnjournals.org]

- 4. Tributyl(methyl)phosphonium Dimethyl Phosphate | C15H36O4P2 | CID 18954875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Potentials of ionic liquids to overcome physical and biological barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Systematic Approach to Design and Prepare Solid Dispersions of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. japsonline.com [japsonline.com]

- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Profile of Tributyl(methyl)phosphonium Dimethyl Phosphate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the ionic liquid, Tributyl(methyl)phosphonium dimethyl phosphate ([P₄₄₄₁][DMP]). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of phosphonium-based ionic liquids in thermally demanding processes.

Introduction: The Significance of Tributyl(methyl)phosphonium Dimethyl Phosphate

Tributyl(methyl)phosphonium dimethyl phosphate is a phosphonium-based ionic liquid (IL) recognized for its versatile applications across various scientific and industrial domains. It serves as an effective phase transfer catalyst in organic synthesis, enhances the rate and yield of chemical reactions, and is explored for its use in developing ionic liquids for batteries and supercapacitors due to its high ionic conductivity.[1] Its growing popularity is also attributed to its relatively low toxicity and environmental footprint compared to more traditional solvents and catalysts.[1]

Given its utility in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, predicting product lifespan, and optimizing reaction conditions.

Thermal Stability Profile of Phosphonium-Based Ionic Liquids

Phosphonium-based ionic liquids are generally characterized by their high thermal stability, often surpassing that of their nitrogen-based counterparts like imidazolium salts.[2] This enhanced stability is a key advantage for high-temperature applications.[3] The thermal decomposition of an ionic liquid is a complex process influenced by the chemical nature of both the cation and the anion, as well as external factors such as the heating rate and the surrounding atmosphere.

Comparative Thermal Analysis

Thermogravimetric analysis of various phosphonium salts reveals that the onset of decomposition typically occurs at temperatures well above 300°C. The nature of the anion plays a significant role in determining the precise decomposition temperature.[5] The following table summarizes the onset decomposition temperatures for tetrabutylphosphonium-based ILs with different anions, providing a reasonable framework for estimating the thermal stability of [P₄₄₄₁][DMP].

| Cation | Anion | Onset Decomposition Temperature (°C) |

| Tetrabutylphosphonium | Trifluoromethanesulfonate | 402.27 |

| Tetrabutylphosphonium | Bis(trifluoromethylsulfonyl)imide | 369.18 |

| Tetrabutylphosphonium | Hexafluorophosphate | 374.03 |

| Tetrabutylphosphonium | Tetrafluoroborate | 389.41 |

| Data sourced from a study on the thermal stability of phosphonium-based ionic liquids under a nitrogen atmosphere at a heating rate of 10°C/min.[2] |

Based on these data, it is reasonable to project that Tributyl(methyl)phosphonium dimethyl phosphate will exhibit high thermal stability, with an onset of decomposition likely in the range of 350-400°C.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Tributyl(methyl)phosphonium dimethyl phosphate is hypothesized to proceed through a series of complex reactions involving both the phosphonium cation and the dimethyl phosphate anion. The primary decomposition pathways for phosphonium salts often involve Hofmann elimination or a nucleophilic substitution (SN2) reaction. For the dimethyl phosphate anion, decomposition can occur through the cleavage of the P-O or C-O bonds.

A plausible decomposition mechanism would initiate with the dimethyl phosphate anion acting as a nucleophile, attacking one of the butyl groups or the methyl group on the phosphonium cation. This would lead to the formation of a volatile alkene (butene) and a corresponding phosphine, or an ether and tributylphosphine. Concurrently, the dimethyl phosphate anion itself can undergo decomposition, potentially leading to the formation of various phosphorus-containing species.

The following diagram illustrates a simplified, plausible decomposition pathway for Tributyl(methyl)phosphonium dimethyl phosphate.

Caption: Plausible thermal decomposition pathways for Tributyl(methyl)phosphonium dimethyl phosphate.

Standard Protocol for Thermogravimetric Analysis (TGA)

To empirically determine the thermal decomposition profile of Tributyl(methyl)phosphonium dimethyl phosphate, a standardized thermogravimetric analysis (TGA) protocol should be followed. This ensures the generation of reproducible and reliable data.

Experimental Workflow

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Rationale Behind Experimental Choices

-

High Purity Sample (≥95%): Impurities can significantly lower the observed decomposition temperature, leading to inaccurate results.

-

Inert Atmosphere (Nitrogen Purge): The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition.[6] An inert atmosphere ensures that the measured mass loss is due to thermal decomposition alone.

-

Controlled Heating Rate (10°C/min): The heating rate affects the observed decomposition temperature. A standardized rate allows for comparison of data across different experiments and laboratories. Faster heating rates can artificially inflate the apparent decomposition temperature.[6]

-

Sample Size (5-10 mg): This sample size is large enough to be representative while being small enough to minimize thermal gradients within the sample, ensuring uniform heating.

Conclusion

Tributyl(methyl)phosphonium dimethyl phosphate is a thermally robust ionic liquid, a characteristic feature of phosphonium-based salts. While direct experimental data on its decomposition temperature is pending, comparative analysis with structurally similar compounds suggests an onset of thermal decomposition in the range of 350-400°C under an inert atmosphere. The decomposition process is complex, likely involving a combination of Hofmann elimination and nucleophilic substitution pathways for the cation, alongside the thermal breakdown of the dimethyl phosphate anion. For precise determination of its thermal stability limits, a standardized thermogravimetric analysis is recommended. The information and protocols detailed in this guide provide a solid foundation for the safe and effective application of Tributyl(methyl)phosphonium dimethyl phosphate in thermally demanding environments.

References

- Thermal, rheological, and ion-transport properties of phosphonium-based ionic liquids. Journal of Physical Chemistry A.

- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences.

- 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE.

- Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. AIChE.

- Recent progress on phosphonium-based room temper

- Tributyl(methyl)

Sources

An In-depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Synthesis, Properties, and Applications for the Modern Researcher

This guide provides a comprehensive technical overview of tributyl(methyl)phosphonium dimethyl phosphate, an ionic liquid of increasing interest in various scientific fields, including drug development. We will delve into its fundamental properties, a detailed synthesis protocol, characterization methods, and its diverse applications, with a focus on providing actionable insights for researchers and scientists.

Core Molecular and Physical Properties

Tributyl(methyl)phosphonium dimethyl phosphate is a quaternary phosphonium salt, a class of ionic liquids known for their high thermal stability and unique solvent properties.[1] Its structure consists of a bulky, non-polar tributyl(methyl)phosphonium cation and a polar dimethyl phosphate anion.

Table 1: Physicochemical Properties of Tributyl(methyl)phosphonium Dimethyl Phosphate

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [2][3][4] |

| Molecular Weight | 342.39 g/mol | [2][4] |

| CAS Number | 20445-88-9 | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | 1.04 g/mL | [3] |

| Melting Point | 17 °C | [3] |

| Purity | Typically >95% | [3][5] |

Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate: A Validated Two-Step Protocol

The synthesis of tributyl(methyl)phosphonium dimethyl phosphate is reliably achieved through a two-step process: the quaternization of tributylphosphine followed by an anion exchange reaction.[2] This protocol is designed to be self-validating, with clear checkpoints for reaction completion and purity assessment.

Experimental Workflow Overview

Caption: A schematic overview of the two-step synthesis process for tributyl(methyl)phosphonium dimethyl phosphate.

Step-by-Step Synthesis Protocol

Step 1: Quaternization of Tributylphosphine

This initial step involves the formation of the tributyl(methyl)phosphonium cation via an S_N2 reaction.

-

Reagents and Materials:

-

Tributylphosphine (TBP)

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile

-

Round-bottom flask with a reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve tributylphosphine in anhydrous acetonitrile.

-

With stirring, add a slight molar excess (1.1 equivalents) of methyl iodide to the solution.[2] This excess ensures the complete conversion of the starting phosphine.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours under a nitrogen atmosphere.[2]

-

Monitor the reaction progress by taking small aliquots and analyzing them via ³¹P NMR spectroscopy. The disappearance of the tributylphosphine signal and the appearance of a new downfield signal corresponding to the quaternary phosphonium salt indicate reaction completion.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting product, tributyl(methyl)phosphonium iodide, can be used directly in the next step or purified by removing the solvent under reduced pressure.

-

Step 2: Anion Exchange

The iodide anion is replaced with dimethyl phosphate in this metathesis reaction.

-

Reagents and Materials:

-

Tributyl(methyl)phosphonium iodide (from Step 1)

-

Sodium dimethyl phosphate (NaDMP)

-

Ethanol (99.9% purity)

-

Stirring plate

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol.

-

In a separate container, prepare a solution of sodium dimethyl phosphate in ethanol. A slight molar excess (1.05 equivalents) of NaDMP is recommended.[2]

-

Add the sodium dimethyl phosphate solution to the phosphonium iodide solution while stirring at room temperature (25°C).[2]

-

Continue stirring the mixture for 12-24 hours.[2] A white precipitate of sodium iodide will form.

-

Remove the precipitated sodium iodide by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tributyl(methyl)phosphonium dimethyl phosphate.

-

Purification and Characterization

-

Purification: For higher purity, the crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation.

-

Mass Spectrometry: To confirm the molecular weight of the cation and anion.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Key Applications in Research and Development

The unique properties of tributyl(methyl)phosphonium dimethyl phosphate make it a versatile tool in several research areas.

Drug Formulation and Delivery

This ionic liquid has shown promise in improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Its amphiphilic nature allows it to form stable complexes with drug molecules, potentially enhancing their therapeutic efficacy.

Illustrative Workflow for API Formulation:

Sources

Methodological & Application

Use of Tributyl(methyl)phosphonium dimethyl phosphate as a phase transfer catalyst

An In-Depth Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate as a High-Performance Phase Transfer Catalyst

Introduction: Overcoming Interfacial Barriers in Biphasic Reactions

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] By overcoming the interfacial barrier, PTC enhances reaction rates, increases yields, and often allows for milder reaction conditions, eliminating the need for expensive or hazardous anhydrous solvents.[1][2] The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs.[2]

Among the array of available catalysts, Tributyl(methyl)phosphonium dimethyl phosphate, hereafter referred to as [TBM-P][DMP], has emerged as a versatile and highly effective option. As a type of ionic liquid, this phosphonium salt exhibits exceptional thermal stability, low volatility, and tunability, making it a valuable asset for a wide range of organic transformations.[3][4] This guide provides a detailed overview of its properties, mechanism of action, and practical applications for researchers and drug development professionals.

Physicochemical Properties and Structural Advantages

The efficacy of [TBM-P][DMP] as a phase transfer catalyst is rooted in its unique molecular structure, comprising a bulky, lipophilic phosphonium cation and a polar dimethyl phosphate anion.[4] This combination imparts a set of advantageous properties summarized below.

| Property | Value | Source |

| CAS Number | 20445-88-9 | [3][4] |

| Molecular Formula | C₁₅H₃₆O₄P₂ | [5] |

| Molecular Weight | 342.4 g/mol | [3][5] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Melting Point | 17 °C | [3] |

| Density | 1.04 g/mL | [3] |

| LogP (Hydrophobicity) | 5.85 | [4] |

| Thermal Stability | High; P-C bonds are stronger than N-C bonds in analogous ammonium salts | [4] |

| Volatility | Negligible | [4] |

Key Advantages:

-